molecular formula C10H13ClF3NO B3107030 [4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride CAS No. 1609400-21-6

[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride

Cat. No. B3107030
CAS RN: 1609400-21-6
M. Wt: 255.66
InChI Key: WWCOGTMYFQQVSA-UHFFFAOYSA-N
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Description

“[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 1609400-21-6. Its molecular weight is 255.67 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H12F3NO.ClH/c1-6(2)15-9-4-3-7(14)5-8(9)10(11,12)13;/h3-6H,14H2,1-2H3;1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 255.67 .

Scientific Research Applications

Agrochemical Applications

  • Fungicidal Activity : A study by Nam et al. (2001) highlighted the synthesis of unsaturated carboxanilides with trifluoromethylated dihydro-1,4-oxathiins, demonstrating excellent antifungal activities against rice sheath blight and wheat leaf rust. The meta position of the phenyl group substituted with isopropoxy or isopropyl group was pivotal in this antifungal activity.

Material Science

  • Polymer Thermostabilization : In the field of material science, a study by Aghamali̇yev et al. (2018) discussed the synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines. This compound was tested as a thermostabilizer for polypropylene, highlighting its utility in enhancing the durability of plastics.

Biochemistry

  • Biogenic Amine Analysis : A study by Jastrzębska et al. (2018) demonstrated the use of a related compound, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, for the derivatization of biogenic amines like histamine and tyramine. This method simplified the analysis of these amines in beverages, enhancing the efficiency of food chemistry analyses.

  • Drug Delivery Systems : The development of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for drug delivery was explored by Karimi et al. (2018). These hydrogels exhibited pH and temperature-responsive swelling, offering potential applications in targeted drug delivery and improving drug bioavailability.

Safety and Hazards

The safety data sheet (SDS) for “[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride” can be found at the provided link . Please refer to this document for detailed safety and hazard information.

properties

IUPAC Name

4-propan-2-yloxy-3-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-6(2)15-9-4-3-7(14)5-8(9)10(11,12)13;/h3-6H,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCOGTMYFQQVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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